

Application Note & Protocol: Quantification of Disperse Yellow 54 in Textiles by HPLC

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Compound of Interest

Compound Name: Disperse yellow 54

Cat. No.: B010061

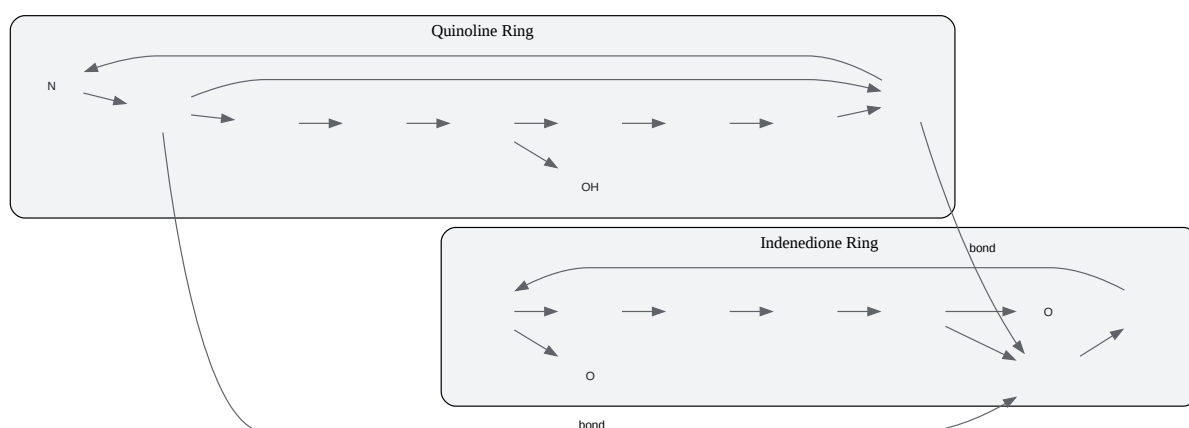
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Introduction

Disperse Yellow 54 (C.I. 47020) is a quinoline-based dye commonly used for dyeing synthetic textiles such as polyester. Due to the potential for certain dyes to cause allergic reactions or release harmful substances, it is crucial to have reliable analytical methods for their quantification in textile products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of **Disperse Yellow 54** in textile matrices. The method is intended for researchers, scientists, and quality control professionals in the textile and chemical industries.

Chemical Structure of Disperse Yellow 54

Disperse Yellow 54, also known as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, has the following chemical structure^[1]:



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Caption: Chemical Structure of **Disperse Yellow 54** (C.I. 47020).

Principle of the Method

This method involves the extraction of **Disperse Yellow 54** from a textile sample using a suitable organic solvent, followed by quantification using reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C18 column with a gradient elution of acetonitrile and water.

Experimental Protocol

1. Sample Preparation: Extraction from Textile

- Cut a representative sample of the textile into small pieces (approximately 5 mm x 5 mm).
- Accurately weigh about 1.0 g of the textile sample into a conical flask.
- Add 20 mL of acetonitrile to the flask.
- Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.
- Allow the extract to cool to room temperature.
- Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any suspended textile fibers.
- Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2. HPLC Analysis

The following HPLC conditions are recommended. These are based on methods for similar quinoline-based dyes and should be validated for optimal performance with **Disperse Yellow 54**.

Parameter	Recommended Condition
HPLC System	A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A	Deionized Water
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection	UV at 425 nm (based on typical absorbance for yellow dyes; should be confirmed by running a UV-Vis scan of a standard).

3. Calibration and Quantification

- Prepare a stock solution of **Disperse Yellow 54** standard in acetonitrile (e.g., 100 µg/mL).
- Prepare a series of calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
- Inject the calibration standards into the HPLC system and record the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Inject the prepared sample extract into the HPLC system.

- Determine the concentration of **Disperse Yellow 54** in the sample extract from its peak area using the calibration curve.
- Calculate the amount of **Disperse Yellow 54** in the original textile sample (in mg/kg) using the following formula:

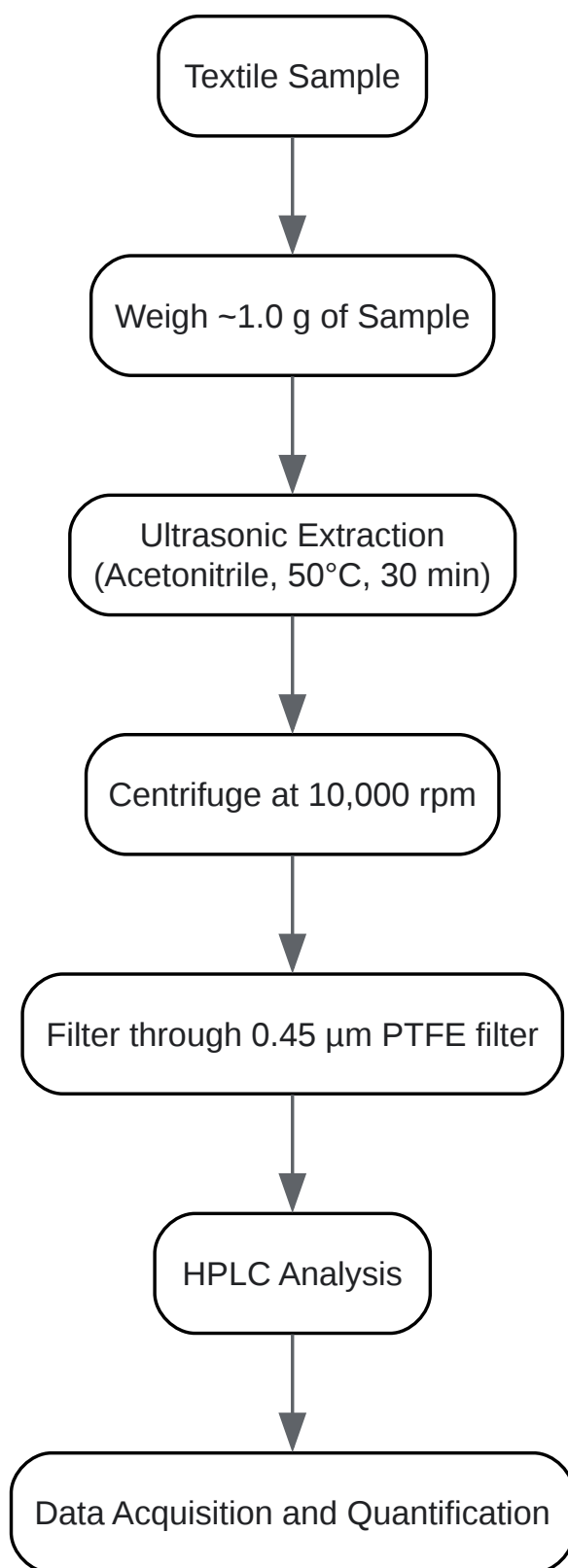
$$\text{Amount (mg/kg)} = (\text{Concentration in extract (}\mu\text{g/mL)} \times \text{Volume of extract (mL)}) / \text{Weight of sample (g)}$$

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These values are representative for the analysis of quinoline-based compounds in textiles and should be confirmed through in-house method validation.

Parameter	Expected Value
Retention Time	To be determined experimentally
Linearity Range	0.1 - 20 $\mu\text{g/mL}$ (or wider, to be validated)
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	~0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	~0.15 $\mu\text{g/mL}$
Recovery	90 - 110%
Precision (%RSD)	< 5%

Experimental Workflow



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Caption: Workflow for the Quantification of **Disperse Yellow 54** in Textiles.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of **Disperse Yellow 54** in textile samples. The sample preparation procedure is straightforward, and the HPLC conditions are designed to provide good chromatographic separation and sensitive detection. It is recommended that the method be fully validated in the end-user's laboratory to ensure its suitability for the intended application.

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References

- 1. researchgate.net [researchgate.net]
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